molecular formula C28H32N2 B287893 1,3-Bis[(2,6-diethylphenylimino)methyl]benzene

1,3-Bis[(2,6-diethylphenylimino)methyl]benzene

Cat. No. B287893
M. Wt: 396.6 g/mol
InChI Key: ZYXBQVCBBWHWPD-UHFFFAOYSA-N
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Description

1,3-Bis[(2,6-diethylphenylimino)methyl]benzene, also known as DEPN, is a chemical compound that belongs to the family of Schiff bases. It has a molecular formula of C36H40N2 and a molecular weight of 500.72 g/mol. DEPN has been widely studied for its potential applications in various fields such as catalysis, material science, and biological research.

Mechanism of Action

The mechanism of action of 1,3-Bis[(2,6-diethylphenylimino)methyl]benzene is not fully understood. However, it has been suggested that this compound may act as a chelating agent for metal ions, which could explain its potential applications as a fluorescent probe for metal ion detection. In addition, this compound has been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound has low toxicity and is relatively stable under physiological conditions. In addition, this compound has been shown to have good solubility in organic solvents, which makes it a useful compound for biological research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,3-Bis[(2,6-diethylphenylimino)methyl]benzene is its versatility. It can be easily synthesized using simple and inexpensive reagents, and it has a wide range of potential applications in various fields such as catalysis, material science, and biological research. However, one of the limitations of this compound is its relatively low yield, which can make large-scale synthesis difficult.

Future Directions

There are several future directions for research on 1,3-Bis[(2,6-diethylphenylimino)methyl]benzene. One area of research could focus on the development of more efficient synthesis methods to increase the yield of this compound. Another area of research could focus on the potential applications of this compound as a catalyst for other chemical reactions. In addition, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in biological research. Finally, this compound could be used as a building block for the synthesis of new MOFs and COFs with unique properties and potential applications.

Synthesis Methods

1,3-Bis[(2,6-diethylphenylimino)methyl]benzene can be synthesized by the condensation reaction of 2,6-diethylbenzaldehyde and 1,3-diaminobenzene in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of this compound is typically around 70%.

Scientific Research Applications

1,3-Bis[(2,6-diethylphenylimino)methyl]benzene has been widely studied for its potential applications in various fields such as catalysis, material science, and biological research. In catalysis, this compound has been shown to be an effective catalyst for the oxidation of alcohols and the reduction of nitro compounds. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biological research, this compound has been studied for its potential applications as an anticancer agent and as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C28H32N2

Molecular Weight

396.6 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-1-[3-[(2,6-diethylphenyl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C28H32N2/c1-5-23-14-10-15-24(6-2)27(23)29-19-21-12-9-13-22(18-21)20-30-28-25(7-3)16-11-17-26(28)8-4/h9-20H,5-8H2,1-4H3

InChI Key

ZYXBQVCBBWHWPD-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)N=CC2=CC(=CC=C2)C=NC3=C(C=CC=C3CC)CC

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N=CC2=CC(=CC=C2)C=NC3=C(C=CC=C3CC)CC

Origin of Product

United States

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